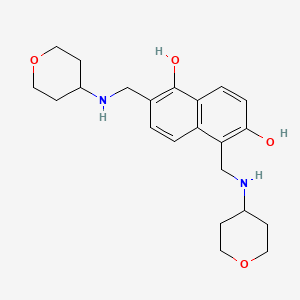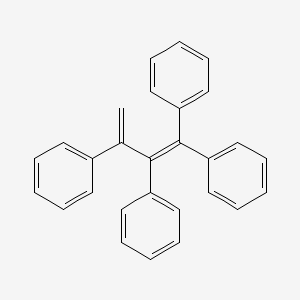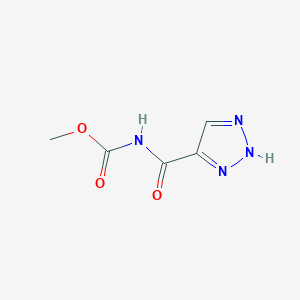
(2-(Bis(2-chloroethyl)amino)-6-methoxy-2-oxidohexahydrofuro(3,4-d)(1,3,2)oxazaphosphol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Bis(2-chloroethyl)amino)-6-methoxy-2-oxidohexahydrofuro(3,4-d)(1,3,2)oxazaphosphol-4-yl)methanol is a complex organic compound that features a variety of functional groups, including chloroethyl, methoxy, and oxido groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Bis(2-chloroethyl)amino)-6-methoxy-2-oxidohexahydrofuro(3,4-d)(1,3,2)oxazaphosphol-4-yl)methanol typically involves multiple steps, starting from simpler precursor molecules. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety. The exact methods would depend on the specific requirements of the compound’s intended use.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The oxido group can be further oxidized under specific conditions.
Reduction: The chloroethyl groups can be reduced to ethyl groups.
Substitution: The chloroethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for a variety of chemical transformations.
Biology
In biological research, this compound might be used to study the effects of its functional groups on biological systems. It could serve as a model compound for understanding the behavior of similar molecules in biological contexts.
Medicine
In medicine, this compound could have potential applications as a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, materials, or as a catalyst in certain reactions.
作用机制
The mechanism by which (2-(Bis(2-chloroethyl)amino)-6-methoxy-2-oxidohexahydrofuro(3,4-d)(1,3,2)oxazaphosphol-4-yl)methanol exerts its effects would depend on its specific interactions with molecular targets. These interactions might involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.
相似化合物的比较
Similar Compounds
Similar compounds might include other chloroethyl-containing molecules, methoxy-substituted compounds, or oxido-functionalized molecules. Examples include:
- (2-(Bis(2-chloroethyl)amino)-6-methoxy-2-oxidohexahydrofuro(3,4-d)(1,3,2)oxazaphosphol-4-yl)methanol analogs with different substituents.
- Other chloroethylamines with varying functional groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties
属性
CAS 编号 |
29781-54-2 |
|---|---|
分子式 |
C10H19Cl2N2O5P |
分子量 |
349.14 g/mol |
IUPAC 名称 |
[2-[bis(2-chloroethyl)amino]-6-methoxy-2-oxo-3a,4,6,6a-tetrahydro-3H-furo[3,4-d][1,3,2]oxazaphosphol-4-yl]methanol |
InChI |
InChI=1S/C10H19Cl2N2O5P/c1-17-10-9-8(7(6-15)18-10)13-20(16,19-9)14(4-2-11)5-3-12/h7-10,15H,2-6H2,1H3,(H,13,16) |
InChI 键 |
UZIIQROSYBBMCZ-UHFFFAOYSA-N |
规范 SMILES |
COC1C2C(C(O1)CO)NP(=O)(O2)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


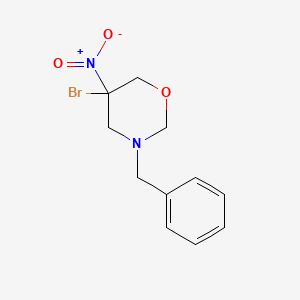

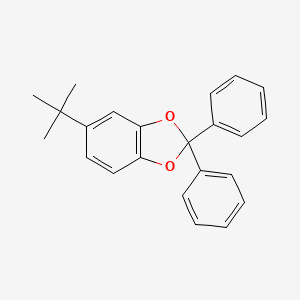

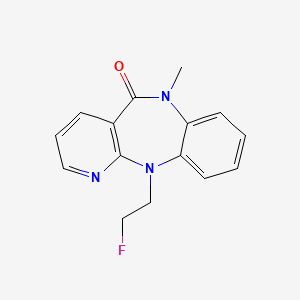
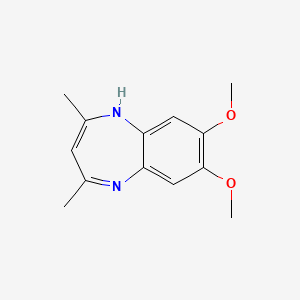

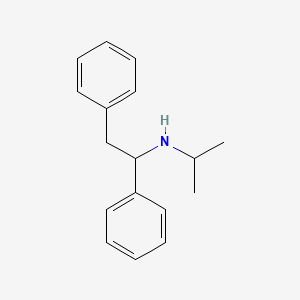
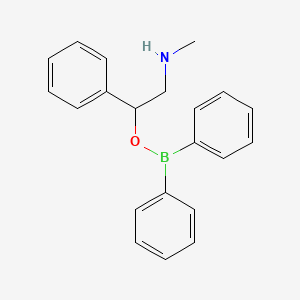
![N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)acetamide](/img/structure/B12801285.png)
